molecular formula C11H12N2O3 B14416358 N-(3-Oxopentanoyl)pyridine-2-carboxamide CAS No. 84794-29-6

N-(3-Oxopentanoyl)pyridine-2-carboxamide

Cat. No.: B14416358
CAS No.: 84794-29-6
M. Wt: 220.22 g/mol
InChI Key: HWXWGRYJALLOQG-UHFFFAOYSA-N
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Description

N-(3-Oxopentanoyl)pyridine-2-carboxamide is an organic compound with the molecular formula C11H12N2O3. It is a derivative of pyridinecarboxamide, characterized by the presence of an oxopentanoyl group attached to the nitrogen atom of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxopentanoyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxopentanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-(3-Oxopentanoyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxopentanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Oxopentanoyl)pyridine-2-carboxamide is unique due to the presence of the oxopentanoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with molecular targets compared to similar compounds .

Properties

CAS No.

84794-29-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(3-oxopentanoyl)pyridine-2-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-2-8(14)7-10(15)13-11(16)9-5-3-4-6-12-9/h3-6H,2,7H2,1H3,(H,13,15,16)

InChI Key

HWXWGRYJALLOQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)NC(=O)C1=CC=CC=N1

Origin of Product

United States

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